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Introduction
Riboswitches are non-coding RNA elements that regulate gene expression in response to

binding specific small molecule metabolites. The preQ1 riboswitch, one of the smallest known

riboswitches, controls the biosynthesis and transport of preQ1 (pre-queuosine1), a precursor to

the hypermodified nucleoside queuosine (Q).[1] The binding of preQ1 induces a significant

conformational change in the riboswitch's secondary and tertiary structure, modulating

downstream gene expression, typically at the level of transcription termination or translation

initiation.[1][2]

Selective 2'-hydroxyl acylation analyzed by primer extension and sequencing (SHAPE-Seq) is

a powerful high-throughput technique used to probe RNA structures at single-nucleotide

resolution. This method utilizes chemical probes that preferentially acylate flexible or single-

stranded nucleotides, providing insights into the local nucleotide dynamics. By comparing the

SHAPE reactivity profile of the preQ1 riboswitch in the presence and absence of its cognate

ligand, researchers can precisely map the structural rearrangements that govern its regulatory

activity. These insights are invaluable for understanding the fundamental principles of RNA

folding and recognition, and for the rational design of novel antimicrobial agents that target

these regulatory RNAs.
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Principle of SHAPE-Seq in Probing preQ1 Riboswitch
Dynamics
SHAPE-Seq combines structure-selective chemical modification with next-generation

sequencing. The core principle involves treating the RNA of interest, in this case, the preQ1

riboswitch, with a SHAPE reagent such as 1-methyl-7-nitroisatoic anhydride (1M7) or N-

methylisatoic anhydride (NMIA). These reagents react with the 2'-hydroxyl group of the ribose

sugar in conformationally flexible nucleotides. The sites of modification act as blocks to reverse

transcriptase during cDNA synthesis. The resulting cDNA library, therefore, has a distribution of

lengths corresponding to the positions of modified nucleotides. High-throughput sequencing of

this library allows for the quantification of modification frequency at each nucleotide, which is

represented as a "SHAPE reactivity" score. A high reactivity score indicates a flexible, likely

single-stranded region, while a low score suggests a constrained nucleotide, likely involved in

base-pairing or other interactions.

By performing SHAPE-Seq on the preQ1 riboswitch under two conditions—apo (without preQ1)

and holo (with preQ1)—a differential reactivity profile (ΔSHAPE) can be generated. This profile

highlights the specific nucleotides that undergo a change in flexibility upon ligand binding,

thereby revealing the precise structural changes that lead to the "on" or "off" state of the

riboswitch.

Data Presentation: Quantitative Analysis of preQ1-
Induced Structural Changes
The primary quantitative output of a SHAPE-Seq experiment is the nucleotide-resolution

reactivity spectrum. This data can be effectively summarized in tables to compare the

conformational states of the preQ1 riboswitch. Below is a representative summary of differential

SHAPE reactivity (Δρ) for the Thermoanaerobacter tengcongensis (Tte) preQ1-I riboswitch, as

described in the literature.[3] The Δρ values are calculated by subtracting the SHAPE reactivity

in the apo state from the holo state (Holo - Apo). A positive Δρ indicates an increase in flexibility

upon preQ1 binding, while a negative Δρ signifies a decrease in flexibility (i.e., increased

structure or protection).
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Nucleotide Position Region Δρ (Holo - Apo)
Interpretation of
Structural Change

A13 Loop L2 Negative

Increased rigidity,

likely due to stacking

interactions

C15 Loop L2 Negative

Increased rigidity,

direct involvement in

preQ1 binding

U21 S1-L3 Transition Negative
Stabilization of the

pseudoknot structure

U22 S1-L3 Transition Negative
Stabilization of the

pseudoknot structure

A23 S1-L3 Transition Negative
Stabilization of the

pseudoknot structure

C9 anti-Shine-Dalgarno Negative

Increased base

pairing in the

pseudoknot

A10 anti-Shine-Dalgarno Negative

Increased base

pairing in the

pseudoknot

A32 Shine-Dalgarno Negative

Sequestration of the

Shine-Dalgarno

sequence

G33 Shine-Dalgarno Negative

Sequestration of the

Shine-Dalgarno

sequence

Note: This table is a representative summary based on published findings. The actual Δρ

values can be obtained from the raw sequencing data, which is often deposited in public

archives such as the Sequence Read Archive (SRA) under accession codes like SRX7726568,

SRX7726569, etc., for detailed analysis.[4]
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Experimental Protocols
I. In Vitro Transcription of the preQ1 Riboswitch RNA
This protocol describes the synthesis of the preQ1 riboswitch RNA from a DNA template.

Materials:

Linearized plasmid DNA or PCR-generated DNA template containing the preQ1 riboswitch

sequence downstream of a T7 promoter.

T7 RNA polymerase

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 10 mM DTT, 2 mM spermidine)

RNase-free DNase I

RNase-free water

Denaturing polyacrylamide gel (6-8%)

Urea

TBE buffer

Gel loading buffer II (e.g., Thermo Fisher AM8546G)

Elution buffer (300 mM sodium acetate, 1 mM EDTA)

Ethanol (100% and 70%)

Procedure:

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the

following reaction at room temperature:

Transcription Buffer (10X): 2 µL
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rNTP mix (10 mM each): 2 µL

Linear DNA template (0.5-1.0 µg): X µL

T7 RNA Polymerase: 2 µL

RNase-free water: to a final volume of 20 µL

Incubation: Incubate the reaction at 37°C for 2-4 hours.

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for

15 minutes to digest the DNA template.

RNA Purification:

Add an equal volume of gel loading buffer II to the transcription reaction.

Heat the sample at 95°C for 3-5 minutes and then place on ice.

Load the sample onto a denaturing polyacrylamide gel.

Run the gel until the desired RNA size is adequately resolved.

Visualize the RNA band by UV shadowing or staining with a suitable dye (e.g., SYBR

Gold).

Excise the RNA band from the gel.

RNA Elution and Precipitation:

Crush the gel slice and soak it in elution buffer overnight at 4°C with gentle agitation.

Separate the supernatant from the gel fragments.

Precipitate the RNA by adding 3 volumes of ice-cold 100% ethanol and incubating at

-20°C for at least 1 hour.

Centrifuge at high speed to pellet the RNA.
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Wash the pellet with 70% ethanol and air dry.

Resuspend the purified RNA in RNase-free water.

Quantification and Quality Control: Determine the concentration and purity of the RNA using

a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA on a denaturing gel.

II. SHAPE-Seq Probing of the preQ1 Riboswitch
This protocol outlines the chemical modification of the preQ1 riboswitch RNA in its apo and

holo states.

Materials:

Purified preQ1 riboswitch RNA

preQ1 ligand (e.g., 7-aminomethyl-7-deazaguanine)

RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)

SHAPE reagent (e.g., 1M7 in anhydrous DMSO)

Control solvent (anhydrous DMSO)

Stop solution (e.g., containing EDTA)

Ethanol and sodium acetate for precipitation

Procedure:

RNA Renaturation:

Dilute the purified preQ1 riboswitch RNA to the desired concentration (e.g., 1-2 pmol) in

RNase-free water.

Heat at 95°C for 2 minutes, then place on ice for 2 minutes to denature.

Add folding buffer and incubate at 37°C for 20 minutes to allow the RNA to refold.
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Ligand Binding (for Holo State):

Prepare two aliquots of the refolded RNA.

To one aliquot (holo sample), add the preQ1 ligand to a final concentration that ensures

saturation (typically 5-10 times the Kd).

To the other aliquot (apo sample), add an equivalent volume of the ligand solvent (e.g.,

water).

Incubate both samples at 37°C for 10 minutes to allow for ligand binding.

SHAPE Modification:

Prepare four reactions in total:

Apo (+) SHAPE reagent

Apo (-) control (DMSO)

Holo (+) SHAPE reagent

Holo (-) control (DMSO)

Add the SHAPE reagent (e.g., 1M7) to the (+) reactions to a final concentration of ~6.5

mM.

Add an equivalent volume of DMSO to the (-) control reactions.

Incubate at 37°C for a short period (e.g., 5 minutes for 1M7).

Quenching and RNA Precipitation:

Stop the modification reaction by adding a quenching/stop solution.

Precipitate the RNA from all four reactions using ethanol and sodium acetate.

Resuspend the purified, modified RNA in RNase-free water.
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III. Reverse Transcription and Library Preparation
This protocol describes the generation of a cDNA library for next-generation sequencing.

Materials:

Modified preQ1 riboswitch RNA from the previous step

Reverse transcription primer with an Illumina adapter tail

Reverse transcriptase (e.g., SuperScript III)

dNTPs

First-strand buffer

Single-stranded DNA ligase (e.g., CircLigase)

Illumina adapter B

PCR amplification reagents (high-fidelity DNA polymerase)

PCR primers compatible with Illumina sequencing

AMPure XP beads for purification

Procedure:

Reverse Transcription:

Anneal the reverse transcription primer to the modified RNA.

Perform reverse transcription using a suitable reverse transcriptase. The enzyme will stall

one nucleotide 3' to the site of 2'-O-adduct formation.

RNA Hydrolysis: Degrade the RNA template using alkaline hydrolysis.

cDNA Purification: Purify the resulting cDNA using a suitable method (e.g., ethanol

precipitation or column purification).
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Adapter Ligation: Ligate the second Illumina adapter to the 3' end of the single-stranded

cDNA using a single-stranded DNA ligase.

Library Amplification: Amplify the cDNA library by PCR using primers that anneal to the

adapter sequences. Use a minimal number of cycles to avoid amplification bias.

Library Purification and Quantification: Purify the final library using AMPure XP beads to

remove primer-dimers and other contaminants. Quantify the library and assess its quality

using a Bioanalyzer or similar instrument.

IV. Data Analysis
The sequencing data is processed through a bioinformatic pipeline to calculate SHAPE

reactivities.

Software:

A read trimming and quality control tool (e.g., FastQC, Trimmomatic)

A sequence alignment tool (e.g., Bowtie2, STAR)

A SHAPE-Seq analysis package (e.g., Spats, SHAPEmapper)

Pipeline Overview:

Demultiplexing and Quality Control: Separate reads based on barcodes (if multiplexing was

used) and assess read quality. Trim adapter sequences and low-quality bases.

Alignment: Align the processed reads to the known preQ1 riboswitch reference sequence.

Reactivity Calculation: The analysis software counts the number of reverse transcription

stops at each nucleotide position for both the (+) and (-) reactions. The reactivity for each

nucleotide is then calculated by subtracting the background stops in the (-) reaction from the

stops in the (+) reaction and normalizing the data.

Differential Analysis: Calculate the ΔSHAPE reactivity (Δρ) by subtracting the apo reactivity

profile from the holo reactivity profile.
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Structural Modeling: Use the calculated SHAPE reactivities as pseudo-energy constraints in

RNA secondary structure prediction software (e.g., RNAstructure) to generate a more

accurate model of the preQ1 riboswitch structure in both its apo and holo states.

Visualizations
preQ1 Riboswitch Conformational Switching
The following diagram illustrates the conformational change of a preQ1 riboswitch upon ligand

binding, leading to the sequestration of the Shine-Dalgarno (SD) sequence and inhibition of

translation.

Apo State (preQ1 absent)

Holo State (preQ1 bound)

preQ1 Riboswitch Aptamer Domain (Open) SD Sequence (Accessible)
Ribosome

Translation ON

pre-Q1 Riboswitch Aptamer Domain (Closed) SD Sequence (Sequestered)preQ1 Translation OFF

Click to download full resolution via product page

Caption: Conformational change of the preQ1 riboswitch upon ligand binding.

SHAPE-Seq Experimental Workflow
This diagram outlines the key steps in a SHAPE-Seq experiment, from RNA preparation to data

analysis.
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Wet Lab Protocol

Bioinformatic Analysis

1. In Vitro Transcription
& RNA Purification

2. RNA Folding
(+/- preQ1)

3. SHAPE Modification
(+/- Reagent)

4. Reverse Transcription

5. Sequencing Library
Preparation (PCR)

6. Next-Generation
Sequencing

7. Read Quality Control
& Trimming

FASTQ files

8. Alignment to
Reference Sequence

9. SHAPE Reactivity
Calculation

10. Differential Analysis
& Structure Modeling

Click to download full resolution via product page

Caption: Overview of the SHAPE-Seq experimental and bioinformatic workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1150385?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4177978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6445138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6445138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7641330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7641330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7641330/
https://academic.oup.com/nar/article/48/14/8146/5864708
https://www.benchchem.com/product/b1150385#using-shape-seq-to-probe-preq1-induced-rna-structure
https://www.benchchem.com/product/b1150385#using-shape-seq-to-probe-preq1-induced-rna-structure
https://www.benchchem.com/product/b1150385#using-shape-seq-to-probe-preq1-induced-rna-structure
https://www.benchchem.com/product/b1150385#using-shape-seq-to-probe-preq1-induced-rna-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1150385?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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